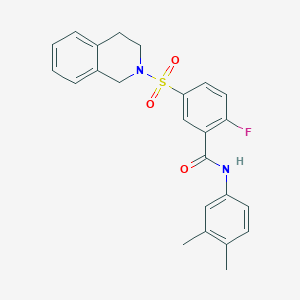
5-((3,4-dihydroisoquinolin-2(1H)-yl)sulfonyl)-N-(3,4-dimethylphenyl)-2-fluorobenzamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
5-((3,4-dihydroisoquinolin-2(1H)-yl)sulfonyl)-N-(3,4-dimethylphenyl)-2-fluorobenzamide is a useful research compound. Its molecular formula is C24H23FN2O3S and its molecular weight is 438.52. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Aplicaciones Científicas De Investigación
Imaging Solid Tumors with PET
A study by Tu et al. (2007) developed a series of fluorine-containing benzamide analogs, demonstrating their utility in positron emission tomography (PET) imaging for assessing the sigma-2 receptor status of solid tumors. Specifically, compounds with moderate to high affinity for sigma2 receptors were radiolabeled with fluorine-18, showing high tumor uptake and acceptable tumor/normal tissue ratios in biodistribution studies. This suggests their potential application in diagnosing and monitoring tumor progression (Tu et al., 2007).
Anticancer Activity
Ravichandiran et al. (2019) reported on the synthesis, structural characterization, and biological evaluation of new phenylaminosulfanyl-1,4-naphthoquinone derivatives, which exhibited potent cytotoxic activity against various human cancer cell lines. This research indicates the therapeutic potential of such compounds in cancer treatment, especially for inducing apoptosis and arresting the cell cycle in cancer cells (Ravichandiran et al., 2019).
Pro-apoptotic Effects in Cancer Cells
Cumaoğlu et al. (2015) synthesized compounds bearing sulfonamide fragments and evaluated their in vitro anti-cancer activity. The compounds significantly reduced cell proliferation and induced mRNA expression of pro-apoptotic genes. This highlights their potential as therapeutic agents in cancer treatment through the activation of apoptotic pathways and p38/ERK phosphorylation (Cumaoğlu et al., 2015).
Hypoglycemic Activity
Abou-Seri et al. (2019) synthesized quinazoline-sulfonylurea conjugates and evaluated their hypoglycemic effects in alloxan-induced diabetic rats. The conjugates showed promising results by improving blood insulin levels and glucose uptake, indicating their potential in diabetes management (Abou-Seri et al., 2019).
Inhibitors of Phenylethanolamine N-Methyltransferase (PNMT)
Grunewald et al. (2006) explored the binding of 3-fluoromethyl-7-sulfonyl-1,2,3,4-tetrahydroisoquinolines to PNMT, a key enzyme involved in adrenaline synthesis. Their study contributes to understanding how structural modifications affect enzyme inhibition and opens up avenues for developing novel PNMT inhibitors with potential therapeutic applications (Grunewald et al., 2006).
Propiedades
IUPAC Name |
5-(3,4-dihydro-1H-isoquinolin-2-ylsulfonyl)-N-(3,4-dimethylphenyl)-2-fluorobenzamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H23FN2O3S/c1-16-7-8-20(13-17(16)2)26-24(28)22-14-21(9-10-23(22)25)31(29,30)27-12-11-18-5-3-4-6-19(18)15-27/h3-10,13-14H,11-12,15H2,1-2H3,(H,26,28) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GWLWQZXMXZUPKV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)NC(=O)C2=C(C=CC(=C2)S(=O)(=O)N3CCC4=CC=CC=C4C3)F)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H23FN2O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
438.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![(2Z)-2-[(acetyloxy)imino]-N-(4-ethylphenyl)-8-methoxy-2H-chromene-3-carboxamide](/img/structure/B2971192.png)
![(Z)-2-cyano-N-[5-(difluoromethyl)-1,3,4-thiadiazol-2-yl]-3-(furan-2-yl)prop-2-enamide](/img/structure/B2971193.png)
![N-(1-cyano-1-cyclopropylethyl)-2-[4-(2-phenylethyl)piperazin-1-yl]acetamide](/img/structure/B2971195.png)
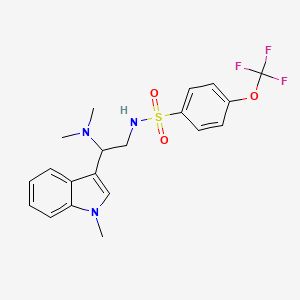
![N-(2,6-dimethylphenyl)-6-(4-methoxyphenyl)-3-methylimidazo[2,1-b][1,3]thiazole-2-carboxamide](/img/structure/B2971197.png)
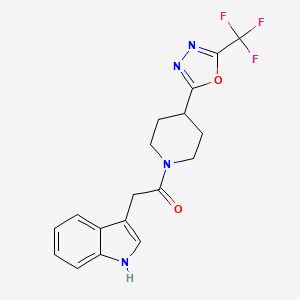
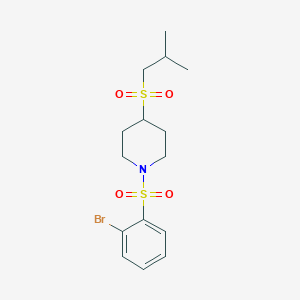
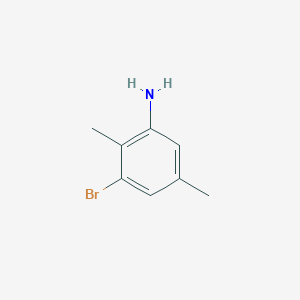
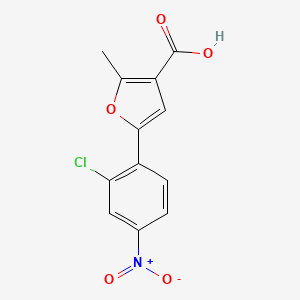
![2-[(4-amino-5-oxo-1,2,4-triazin-3-yl)sulfanyl]-N-(4-methoxyphenyl)acetamide](/img/structure/B2971208.png)
![2-[1-[(3-Methylphenyl)methyl]indol-3-yl]sulfanylacetamide](/img/structure/B2971209.png)
![N-(3,4-dimethoxyphenethyl)-6-(6-((2-((2-methoxyethyl)amino)-2-oxoethyl)thio)-8-oxo-[1,3]dioxolo[4,5-g]quinazolin-7(8H)-yl)hexanamide](/img/structure/B2971211.png)

